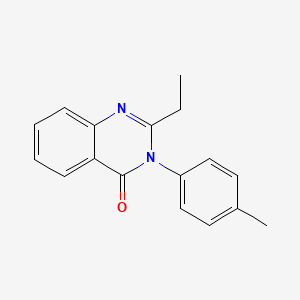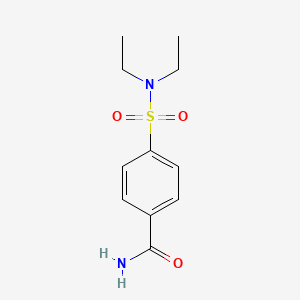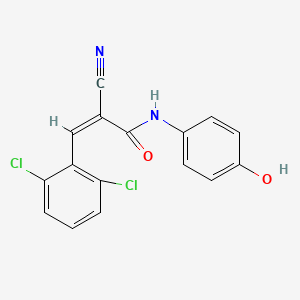![molecular formula C18H20N2O3 B5780426 N-{2-[(phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyacetyl group attached to an amino group, which is further connected to a phenyl ring and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenoxyacetyl)amino]phenyl}butanamide typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminophenylbutanamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Its interactions with enzymes and receptors are of interest in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of N-{2-[(phenoxyacetyl)amino]phenyl}butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The butanamide moiety can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- N-{3-[(phenoxyacetyl)amino]phenyl}butanamide
- N-{4-[(phenoxyacetyl)amino]phenyl}butanamide
- 2-phenoxy-N-{2-[(phenoxyacetyl)amino]phenyl}acetamide
Uniqueness
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenoxyacetyl group and the butanamide moiety can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
属性
IUPAC Name |
N-[2-[(2-phenoxyacetyl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-23-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUUYISUQWJEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)


![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5780401.png)



![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
![2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B5780442.png)
![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![1-Cyclopentyl-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B5780452.png)
